molecular formula C13H11BrN2O3S B387682 N'-(benzenesulfonyl)-3-bromobenzohydrazide

N'-(benzenesulfonyl)-3-bromobenzohydrazide

Cat. No.: B387682
M. Wt: 355.21g/mol
InChI Key: WEDWBBJLDMRXGZ-UHFFFAOYSA-N
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Description

N’-(3-bromobenzoyl)benzenesulfonohydrazide is a chemical compound with the molecular formula C13H11BrN2O3S and a molecular weight of 355.20704 g/mol . This compound is characterized by the presence of a bromobenzoyl group and a benzenesulfonohydrazide moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-bromobenzoyl)benzenesulfonohydrazide typically involves the reaction of 3-bromobenzoyl chloride with benzenesulfonohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-(3-bromobenzoyl)benzenesulfonohydrazide may involve larger-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromobenzoyl)benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds .

Scientific Research Applications

N’-(3-bromobenzoyl)benzenesulfonohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(3-bromobenzoyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can participate in various binding interactions, while the sulfonohydrazide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chlorobenzoyl)benzenesulfonohydrazide
  • N’-(3-fluorobenzoyl)benzenesulfonohydrazide
  • N’-(3-methylbenzoyl)benzenesulfonohydrazide

Uniqueness

N’-(3-bromobenzoyl)benzenesulfonohydrazide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications .

Properties

Molecular Formula

C13H11BrN2O3S

Molecular Weight

355.21g/mol

IUPAC Name

N'-(benzenesulfonyl)-3-bromobenzohydrazide

InChI

InChI=1S/C13H11BrN2O3S/c14-11-6-4-5-10(9-11)13(17)15-16-20(18,19)12-7-2-1-3-8-12/h1-9,16H,(H,15,17)

InChI Key

WEDWBBJLDMRXGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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